molecular formula C14H17FO2 B7795746 3-Fluoro-4-methoxyphenyl cyclohexyl ketone

3-Fluoro-4-methoxyphenyl cyclohexyl ketone

Cat. No.: B7795746
M. Wt: 236.28 g/mol
InChI Key: OYZNNCWZPLQCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenyl cyclohexyl ketone: is an organic compound with the molecular formula C14H17FO2 and a molecular weight of 236.28 g/mol . It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclohexyl ketone moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and cyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ketone.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory or analgesic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexyl ketone moiety may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobicity and steric interactions.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Shares the fluorine and methoxy substituents but lacks the cyclohexyl ketone moiety.

    4-Fluoro-3-methoxyphenyl cyclohexyl ketone: Similar structure but with different positions of the fluorine and methoxy groups.

    3-Fluoro-4-methoxyphenyl acetone: Contains a similar phenyl ring with fluorine and methoxy groups but has an acetone moiety instead of a cyclohexyl ketone.

Uniqueness: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is unique due to the combination of its fluorine and methoxy substituents on the phenyl ring and the presence of a cyclohexyl ketone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-Fluoro-4-methoxyphenyl cyclohexyl ketone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ketone moiety with a fluorine atom and a methoxy group attached to a phenyl ring. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group enhances the compound's binding affinity and selectivity towards these targets, which may include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Binding: It may interact with various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that the structural characteristics contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits inflammatory pathways
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Studies

  • Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent.
  • Anti-inflammatory Mechanism Investigation: Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting its role in modulating immune responses.

Research Findings

Recent investigations have highlighted the compound's potential in drug development:

  • Pharmaceutical Applications: Its unique chemical structure makes it suitable for synthesizing novel pharmaceuticals targeting inflammatory and infectious diseases.
  • Agrochemical Potential: The compound is also being explored for use in agrochemicals due to its biological activity against plant pathogens.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses distinct biological properties that may be attributed to its specific substituents.

CompoundKey FeaturesBiological Activity
This compoundFluorine and methoxy substituentsAntimicrobial, anti-inflammatory
3-Fluoro-4-methoxybenzaldehydeLacks cyclohexyl ketone moietyLimited biological activity
4-Fluoro-3-methoxyphenyl cyclohexyl ketoneDifferent substitution patternVaries in activity

Properties

IUPAC Name

cyclohexyl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZNNCWZPLQCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.